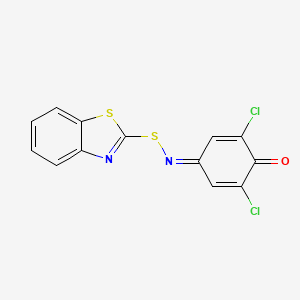![molecular formula C12H18ClIN2O B4896388 N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)
N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride, also known as [^123I]-IBZM, is a radiopharmaceutical agent used for imaging dopamine D2 receptors in the brain. The development of [^123I]-IBZM has been a significant breakthrough in the field of nuclear medicine, allowing for the non-invasive study of dopamine receptors in vivo.
作用機序
The mechanism of action of [^123I]-IBZM involves the binding of the radiopharmaceutical agent to dopamine D2 receptors in the brain. The binding of [^123I]-IBZM to dopamine D2 receptors is reversible and is dependent on the concentration of dopamine in the synaptic cleft. The affinity of [^123I]-IBZM for dopamine D2 receptors is high, allowing for the detection of even low levels of dopamine D2 receptors in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [^123I]-IBZM are limited to the binding of the radiopharmaceutical agent to dopamine D2 receptors in the brain. The binding of [^123I]-IBZM to dopamine D2 receptors does not cause any significant changes in the levels of dopamine or other neurotransmitters in the brain. The radiopharmaceutical agent is rapidly cleared from the bloodstream and excreted from the body.
実験室実験の利点と制限
The primary advantage of [^123I]-IBZM is its ability to non-invasively image dopamine D2 receptors in the brain. The imaging technique is safe, painless, and has minimal side effects. The radiopharmaceutical agent has a high affinity for dopamine D2 receptors, allowing for the detection of even low levels of dopamine D2 receptors in the brain. The primary limitation of [^123I]-IBZM is its short half-life, which limits its use in longitudinal studies. The radiopharmaceutical agent also has limited availability and is relatively expensive.
将来の方向性
There are several future directions for the use of [^123I]-IBZM in scientific research. One potential application is the use of [^123I]-IBZM in the diagnosis and monitoring of other neurological disorders, such as Huntington's disease and addiction. Another potential application is the use of [^123I]-IBZM in the development of new drugs that target dopamine D2 receptors. The radiopharmaceutical agent can be used to screen potential drug candidates for their binding affinity to dopamine D2 receptors. Additionally, [^123I]-IBZM can be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive understanding of the brain's structure and function.
Conclusion
In conclusion, [^123I]-IBZM is a radiopharmaceutical agent used for imaging dopamine D2 receptors in the brain. The synthesis of [^123I]-IBZM involves the use of iodine-123 as a radioactive tracer and a precursor molecule, 4-iodobenzamide. The primary application of [^123I]-IBZM is in the imaging of dopamine D2 receptors in the brain using SPECT. The radiopharmaceutical agent has a high affinity for dopamine D2 receptors, allowing for the detection of even low levels of dopamine D2 receptors in the brain. The primary limitation of [^123I]-IBZM is its short half-life, which limits its use in longitudinal studies. However, there are several future directions for the use of [^123I]-IBZM in scientific research, including the diagnosis and monitoring of other neurological disorders and the development of new drugs that target dopamine D2 receptors.
合成法
The synthesis of [^123I]-IBZM involves the use of iodine-123 as a radioactive tracer and a precursor molecule, 4-iodobenzamide. The precursor molecule is reacted with N-[3-(dimethylamino)propyl]amine in the presence of a reducing agent to yield [^123I]-IBZM. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a radiochemically pure compound.
科学的研究の応用
The primary application of [^123I]-IBZM is in the imaging of dopamine D2 receptors in the brain. The imaging technique is called single-photon emission computed tomography (SPECT), which involves the injection of [^123I]-IBZM into a patient's bloodstream. The radiopharmaceutical agent binds to dopamine D2 receptors in the brain, and the emitted gamma rays are detected by a gamma camera. The resulting images provide information about the distribution and density of dopamine D2 receptors in the brain, which can be used to diagnose and monitor various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-iodobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O.ClH/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10;/h4-7H,3,8-9H2,1-2H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVJDEWRIQZDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)
![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)

![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)
